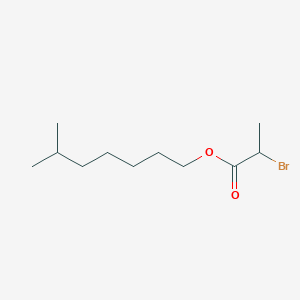
6-Methylheptyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptyl 2-bromopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and a 6-methylheptyl group attached to the ester oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 6-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
2-Bromopropanoic acid+6-MethylheptanolH2SO46-Methylheptyl 2-bromopropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylheptyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropanoic acid and 6-methylheptanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypropanoate, 2-cyanopropanoate, or 2-aminopropanoate.
Reduction: 6-Methylheptyl 2-propanol.
Hydrolysis: 2-Bromopropanoic acid and 6-methylheptanol.
Wissenschaftliche Forschungsanwendungen
6-Methylheptyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methylheptyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester linkage can be hydrolyzed by esterases, releasing 2-bromopropanoic acid and 6-methylheptanol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromopropanoate
- Ethyl 2-bromopropanoate
- 6-Methylheptyl acetate
Comparison
6-Methylheptyl 2-bromopropanoate is unique due to the presence of both a bromine atom and a 6-methylheptyl group. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, methyl 2-bromopropanoate and ethyl 2-bromopropanoate lack the long alkyl chain, which affects their solubility and boiling points. 6-Methylheptyl acetate, on the other hand, lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C11H21BrO2 |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
6-methylheptyl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-9(2)7-5-4-6-8-14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
QEEGKWZARMKHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


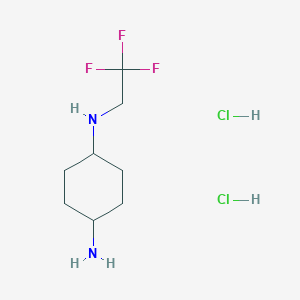
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
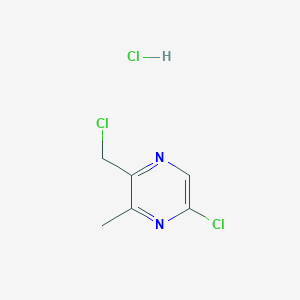
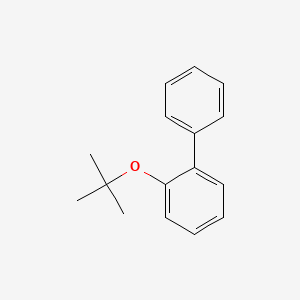
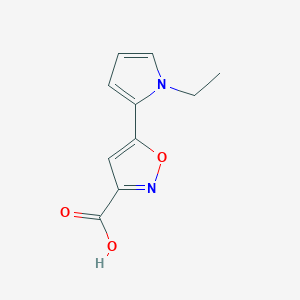
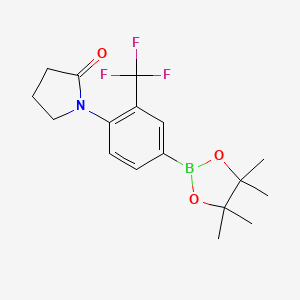
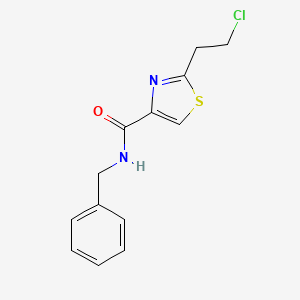
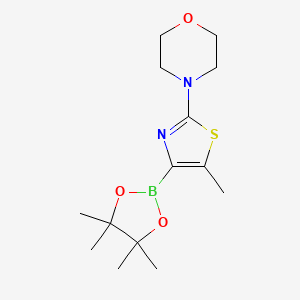
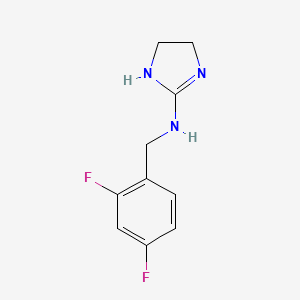
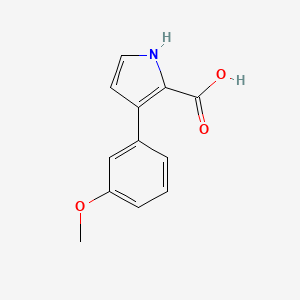
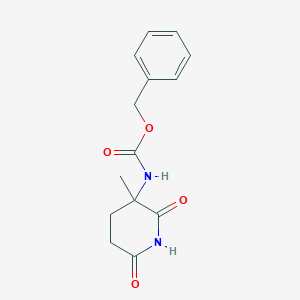

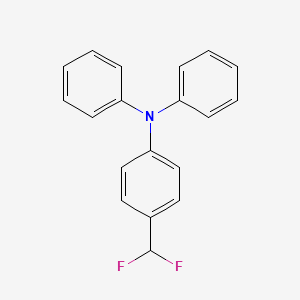
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
